L-Phenylalanine,4-(difluorophosphonomethyl)-
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Overview
Description
L-Phenylalanine,4-(difluorophosphonomethyl)-: is a synthetic derivative of the amino acid phenylalanine. This compound is notable for its incorporation of a difluorophosphonomethyl group, which imparts unique chemical properties. It is often used in biochemical research, particularly in the study of protein phosphorylation and signal transduction pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Phenylalanine,4-(difluorophosphonomethyl)- typically involves the Michaelis-Arbuzov reaction. This reaction is performed on L-4-iodophenylalanine with diethylphosphite in the presence of palladium (0) and triethylamine in acetonitrile at elevated temperatures . The resulting product is then subjected to deprotection steps to yield the final compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems is common in industrial settings to streamline production.
Chemical Reactions Analysis
Types of Reactions: L-Phenylalanine,4-(difluorophosphonomethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler derivatives.
Substitution: The difluorophosphonomethyl group can participate in substitution reactions, often leading to the formation of new compounds with altered properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of nucleophiles or electrophiles in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, L-Phenylalanine,4-(difluorophosphonomethyl)- is used as a building block for the synthesis of peptides and proteins. Its unique properties make it valuable in the study of enzyme-substrate interactions and protein folding.
Biology: In biological research, this compound is used to investigate signal transduction pathways. It serves as a phosphotyrosine mimetic, allowing researchers to study the role of phosphorylation in cellular processes .
Medicine: In medicine, L-Phenylalanine,4-(difluorophosphonomethyl)- is explored for its potential therapeutic applications. It is used in the development of drugs targeting specific enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders.
Industry: In the industrial sector, this compound is used in the production of specialized chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
L-Phenylalanine,4-(difluorophosphonomethyl)- exerts its effects by mimicking the structure of phosphotyrosine. This allows it to interact with protein-tyrosine kinases and phosphatases, key enzymes in signal transduction pathways . By binding to these enzymes, it can modulate their activity and influence cellular processes such as growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Phosphotyrosine: A naturally occurring amino acid involved in protein phosphorylation.
Phosphonomethyl phenylalanine: A synthetic derivative with similar properties.
Fluorophosphonomethyl phenylalanine: Another synthetic derivative with a single fluorine atom.
Uniqueness: L-Phenylalanine,4-(difluorophosphonomethyl)- is unique due to the presence of two fluorine atoms in its structure. This modification enhances its stability and resistance to enzymatic degradation, making it a valuable tool in biochemical research .
Properties
Molecular Formula |
C10H12F2NO5P |
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Molecular Weight |
295.18 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-(difluorooxyphosphorylmethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H12F2NO5P/c11-17-19(16,18-12)6-8-3-1-7(2-4-8)5-9(13)10(14)15/h1-4,9H,5-6,13H2,(H,14,15)/t9-/m0/s1 |
InChI Key |
HWDDPEOQDWNSQK-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)CP(=O)(OF)OF |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)CP(=O)(OF)OF |
Origin of Product |
United States |
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